Product packaging for N-ethylpyrimidin-4-amine(Cat. No.:CAS No. 1248180-18-8)

N-ethylpyrimidin-4-amine

Cat. No.: B059320
CAS No.: 1248180-18-8
M. Wt: 123.16 g/mol
InChI Key: MFBQWSYPXVVOKF-UHFFFAOYSA-N
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Description

N-ethylpyrimidin-4-amine is a chemically significant pyrimidine derivative where an ethylamino group is strategically positioned at the 4-carbon of the heteroaromatic ring system. This specific substitution pattern renders the compound a valuable scaffold and intermediate in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a key building block for the synthesis of more complex molecules, particularly those designed to target enzymes and receptors. The pyrimidine core is a privileged structure found in numerous pharmacologically active compounds, and the N-ethyl-4-aminopyrimidine motif is frequently explored in the development of kinase inhibitors, epigenetic modulators, and antiviral agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3 B059320 N-ethylpyrimidin-4-amine CAS No. 1248180-18-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-8-6-3-4-7-5-9-6/h3-5H,2H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBQWSYPXVVOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Pyrimidine Scaffolds in Organic Chemistry

The pyrimidine (B1678525) scaffold, a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring, holds a privileged position in organic and medicinal chemistry. bohrium.comresearchgate.net This significance stems from its presence as a core component of the nucleobases cytosine, thymine, and uracil (B121893), which are fundamental building blocks of DNA and RNA. researchgate.net This natural prevalence has long inspired chemists to explore synthetic pyrimidine derivatives for a vast array of applications. researchgate.netmdpi.com

The pyrimidine ring system is a versatile scaffold that allows for structural modifications at multiple positions (2, 4, 5, and 6), enabling the creation of diverse molecular architectures. mdpi.com This structural flexibility is crucial for tuning the chemical and physical properties of the resulting compounds, making pyrimidines key pharmacophoric features in drug discovery. bohrium.com The nitrogen atoms within the ring can participate in hydrogen bonding, a key interaction for binding to biological targets like enzymes. bohrium.com Consequently, pyrimidine derivatives have been successfully developed as chemotherapeutic agents and have found broad clinical use. researchgate.netresearchgate.net

Overview of N Substituted Pyrimidine Derivatives in Chemical Synthesis

N-substituted pyrimidine (B1678525) derivatives, where a nitrogen atom on the pyrimidine ring is bonded to a substituent group, are a particularly important subclass. The introduction of substituents onto the nitrogen atoms significantly influences the molecule's properties and reactivity. The synthesis of these derivatives is a major focus in organic chemistry, with numerous methods developed to achieve specific substitution patterns.

A common strategy for synthesizing N-substituted pyrimidines involves the condensation of various building blocks. For instance, the Biginelli reaction, a one-pot synthesis, effectively combines an aryl aldehyde, urea (B33335), and ethyl acetoacetate (B1235776) to produce dihydropyrimidines, which can be further modified. mdpi.com Other methods include the direct condensation of cyanic acid derivatives with N-vinyl or N-aryl amides to yield C4-heteroatom substituted pyrimidines. acs.orgorganic-chemistry.org For the synthesis of N-arylpyrimidin-2-amines, palladium-catalyzed methods like the Buchwald-Hartwig amination have proven effective. mdpi.com These synthetic routes provide chemists with the tools to create a wide library of N-substituted pyrimidine compounds for further investigation. orientjchem.org The development of new protocols for the synthesis of pyrimidines continues to be an active area of research, aiming for greater efficiency and molecular diversity. nih.gov

Scope and Research Focus on N Ethylpyrimidin 4 Amine

Strategies for Pyrimidine Core Formation

The formation of the central pyrimidine ring is a critical step in the synthesis of this compound. This can be accomplished through several methods, including classical condensation reactions and modern multi-component approaches.

Condensation Reactions in Pyrimidine Synthesis

Condensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea (B33335) derivative. slideshare.netjocpr.com One of the most well-known methods is the Pinner synthesis, which involves the condensation of a non-N-substituted amidine with a β-keto ester or a β-diketone in the presence of an acid catalyst. slideshare.net This reaction proceeds through a series of steps including protonation, nucleophilic attack, dehydration, and deprotonation to form the pyrimidine ring. slideshare.net

Another common approach involves the reaction of guanidine (B92328) with β-ketoesters, diketones, or α,β-unsaturated carbonyl compounds to yield 2-aminopyrimidines. jocpr.com For instance, guanidine nitrate (B79036) can be reacted with acetylacetone (B45752) in the presence of potassium carbonate to produce 2-amino-4,6-dimethylpyrimidine. jocpr.com Similarly, the reaction of malic diamide (B1670390) with sodium hypochlorite (B82951) can be used to synthesize uracil (B121893), a fundamental pyrimidine derivative. jocpr.com The Biginelli reaction, a one-pot condensation of a β-ketoester, an aldehyde, and urea, also provides a straightforward route to dihydropyrimidines, which can be subsequently oxidized to pyrimidines. jocpr.com

ReagentsProductReference
Amidine and β-keto ester/β-diketonePyrimidine slideshare.net
Guanidine and β-ketoester/diketone/α,β-unsaturated carbonyl2-Aminopyrimidine jocpr.com
β-ketoester, aldehyde, and ureaDihydropyrimidine jocpr.com

Multi-component Approaches to Pyrimidine Scaffolds

Multi-component reactions (MCRs) have gained prominence as an efficient and atom-economical strategy for the synthesis of complex heterocyclic scaffolds like pyrimidines. benthamdirect.comnih.gov These reactions involve the combination of three or more starting materials in a single step to form the final product, which incorporates most or all of the atoms of the reactants. benthamdirect.com

One such approach involves the three-component reaction of an aldehyde, an amidine system, and malononitrile (B47326) or ethyl cyanoacetate, catalyzed by magnesium oxide (MgO), to form 4-amino-5-pyrimidinecarbonitrile and pyrimidinone derivatives, respectively. tandfonline.com This reaction proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound, followed by a Michael addition of the amidine. tandfonline.com Another example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols, which proceeds through a sequence of condensation and dehydrogenation steps. organic-chemistry.org Zinc chloride has also been used to catalyze a three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to yield 4,5-disubstituted pyrimidines. organic-chemistry.org

CatalystReactantsProductReference
Magnesium Oxide (MgO)Aldehyde, Amidine, Malononitrile/Ethyl Cyanoacetate4-Amino-5-pyrimidinecarbonitrile/Pyrimidinone tandfonline.com
Iridium complexAmidine, AlcoholsPyrimidine organic-chemistry.org
Zinc Chloride (ZnCl2)Enamine, Triethyl orthoformate, Ammonium acetate4,5-Disubstituted pyrimidine organic-chemistry.org

N-Alkylation and N-Functionalization Techniques

Once the pyrimidine core is established, the introduction of the ethyl group onto the 4-amino position is typically achieved through N-alkylation or related functionalization methods.

Direct Alkylation of Aminopyrimidines (e.g., SN2 pathways)

Direct N-alkylation of aminopyrimidines is a common method for introducing alkyl groups. This reaction typically follows an SN2 pathway, where the amine nitrogen acts as a nucleophile, attacking an alkyl halide (e.g., ethyl iodide or ethyl bromide). wikipedia.orgmasterorganicchemistry.com However, a significant challenge with this method is the potential for over-alkylation, as the product secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com This can lead to a mixture of mono-, di-, and even tri-alkylated products. masterorganicchemistry.com

To achieve selective mono-alkylation, careful control of reaction conditions, such as the stoichiometry of the reactants and the reaction temperature, is crucial. The use of a base is often necessary to neutralize the hydrogen halide formed during the reaction. mdpi.com For instance, the alkylation of 2-thiouracil (B1096) derivatives with various chloroethyl-substituted amines has been successfully carried out in the presence of anhydrous potassium carbonate in DMF. mdpi.com

AmineAlkylating AgentProductReference
Ammonia1,2-dichloroethaneEthylenediamine wikipedia.org
2-thiouracil derivativeN-(2-chloroethyl)amine hydrochloride2-(substituted amino)ethylthiopyrimidin-4(3H)-one mdpi.com

Reductive Amination Protocols

Reductive amination is a highly effective and widely used method for the N-alkylation of amines, offering better control over selectivity compared to direct alkylation. rsc.org This one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of an amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding alkylated amine. nih.gov

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. nih.govnih.gov For example, a tandem reductive amination/intermolecular SNAr sequence has been developed for the synthesis of amine-containing pyrimidines. nih.gov This method involves the reaction of an aldehyde with an arylamine, followed by the addition of a pyrimidine derivative and sodium borohydride. nih.gov The use of H-cube technology, which allows for in-situ imine formation and reduction via catalytic hydrogenation, has also been successfully applied to the reductive amination of aniline (B41778) derivatives of purines and 7-deazapurines. rsc.org This method avoids the need for handling borohydride reagents and often leads to cleaner reactions with easier work-ups. rsc.org

AmineCarbonyl CompoundReducing AgentProductReference
ArylamineAldehydeSodium Borohydride (NaBH₄)N-alkylated pyrimidine nih.gov
Aniline derivative of purine (B94841)AldehydeH₂ (H-cube)N-alkylated purine derivative rsc.org
Pyrazolo[1,5-a]pyrimidine derivativeAldehydeSodium triacetoxyborohydride (NaBH(OAc)₃)N-alkylated pyrazolo[1,5-a]pyrimidine nih.gov

Advanced N-Protection and Deprotection Strategies (e.g., Nitrobenzenesulfonamide (Ns) amides)

In complex syntheses, it is often necessary to protect the amino group to prevent unwanted side reactions. The nitrobenzenesulfonyl (Ns) group is a versatile protecting group for amines that also serves as an activating group for further functionalization. rsc.orgresearchgate.net Ns-amides are readily prepared from the corresponding amine and a nitrobenzenesulfonyl chloride. nih.gov

The Ns group is advantageous because it can be easily removed under mild conditions using soft nucleophiles, such as thiols, via a Meisenheimer complex. rsc.orgresearchgate.net This allows for selective deprotection in the presence of other sensitive functional groups. The Ns-strategy has been effectively used in the synthesis of secondary amines from primary amines. tcichemicals.com The primary amine is first converted to the Ns-amide, which is then alkylated, followed by the removal of the Ns group to yield the desired secondary amine. tcichemicals.com This approach provides a high degree of control and is applicable to the synthesis of complex molecules, including linear and macrocyclic polyamines. rsc.org

Protecting GroupInstallation ReagentDeprotection ConditionReference
Nitrobenzenesulfonyl (Ns)Nitrobenzenesulfonyl chlorideThiol (e.g., PhSH) and a base (e.g., Cs₂CO₃) rsc.orgresearchgate.net
p-Toluenesulfonyl (Tosyl)p-Toluenesulfonyl chlorideHarsh conditions (e.g., strong acid or reducing agents) nih.gov

Regioselective Functionalization of Pyrimidine Rings

The precise placement of functional groups on the pyrimidine ring is critical for modulating the biological activity and physicochemical properties of its derivatives. Regioselective functionalization allows for the controlled synthesis of specific isomers, which is a key challenge in heterocyclic chemistry.

One of the most common strategies for achieving regioselectivity is through nucleophilic aromatic substitution (SNAr) on pre-functionalized pyrimidines, particularly halopyrimidines. The inherent electron-deficient nature of the pyrimidine ring facilitates these reactions. For instance, the chlorine atoms at the C2, C4, and C6 positions of the pyrimidine ring are susceptible to displacement by nucleophiles. The regioselectivity of these substitutions can often be controlled by the reaction conditions and the nature of the nucleophile. A study on the functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) highlighted the use of phase transfer catalysts like tetrabutylammonium (B224687) iodide (TBAI) to facilitate C-N bond formation via an SNAr mechanism under green chemistry principles.

Direct C-H functionalization has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions that require pre-halogenation. researchgate.net This approach avoids the generation of stoichiometric organometallic or halide waste. For pyrimidine systems, transition-metal-catalyzed methods have enabled site-selective C-H functionalization. For example, specific catalytic systems have been developed for the C2-selective amination of pyrimidines, providing access to complex aminopyrimidines with high selectivity. researchgate.net While direct C-H functionalization of the pyrimidine ring in this compound itself is complex due to the directing effects of the amino group, these methods are foundational for creating substituted precursors.

Another approach involves transforming the pyrimidine ring itself. By converting pyrimidines into N-arylpyrimidinium salts, the ring can be cleaved and reconstructed into other heterocycles, such as pyrazoles, in a regioselective manner. researchgate.net This deconstruction-reconstruction strategy allows for significant diversification of the original pyrimidine core. researchgate.net

The table below summarizes key strategies for regioselective functionalization applicable to pyrimidine synthesis.

Methodology Description Key Features Reference
Nucleophilic Aromatic Substitution (SNAr) Displacement of a leaving group (e.g., halogen) on the pyrimidine ring by a nucleophile.Highly dependent on the electronic nature of the ring and position of the leaving group. Often requires elevated temperatures.
Direct C-H Functionalization Activation and substitution of a C-H bond on the pyrimidine ring, typically using a transition metal catalyst.Atom-economical, avoids pre-functionalization steps. Regioselectivity is controlled by the catalyst and directing groups. researchgate.net
Deconstruction-Reconstruction Conversion of the pyrimidine ring into an intermediate that is then used to form a new heterocyclic system.Allows for access to diverse heterocyclic structures from a common pyrimidine starting material. researchgate.net

Functionalization via α-C–H activation

Functionalization can also be directed to the substituents on the pyrimidine ring, such as the ethyl group in this compound. The activation of the α-C–H bond (the C-H bond adjacent to the nitrogen atom of the ethylamino group) provides a direct route to more complex side chains without altering the pyrimidine core.

A general and protecting-group-free method for the α-C–H bond functionalization of cyclic secondary amines has been developed, which offers a conceptual blueprint for acyclic amines like the N-ethyl group. nih.gov This strategy involves the in situ generation of a reactive imine intermediate via an intermolecular hydride transfer, which is then captured by an organometallic nucleophile. nih.gov This allows for the regioselective replacement of the sterically more accessible and electronically less activated C–H bond. nih.gov

For primary amines with α-branching, a quinone-mediated platform has been described for the construction of α-tertiary amines. rsc.orgsemanticscholar.org This process generates a reactive ketimine intermediate that can react with various carbon-centered nucleophiles, effectively creating a new quaternary center at the alpha position. rsc.orgsemanticscholar.org Adapting this methodology to secondary amines like the N-ethyl group on a pyrimidine ring could enable the synthesis of α-branched derivatives.

Photocatalysis offers a mild and atom-economical approach for generating α-amino radicals, which can then engage in a variety of bond-forming reactions. nih.gov By tuning the reaction conditions, such as the photocatalyst or additives, it is possible to control the regioselectivity of C-H functionalization, for example, on an N-methyl versus an N-benzyl group. nih.gov This suggests that selective functionalization of the α-methyl group of the N-ethyl substituent could be achievable. This method leverages the generation of radicals from C-H bonds, avoiding pre-functionalized starting materials. nih.gov

Activation Strategy Mechanism Potential Application to this compound Reference
Intermolecular Hydride Transfer In situ deprotonation of the amine followed by reaction with a hydride acceptor to form an iminium intermediate, which is then trapped by a nucleophile.Functionalization of the methylene (CH₂) group of the N-ethyl side chain. nih.gov
Quinone-Mediated Oxidation Oxidation of the amine to a reactive imine/ketimine intermediate using a quinone, followed by nucleophilic addition.Creation of a quaternary center at the α-carbon of the N-ethyl group. rsc.orgsemanticscholar.org
Photocatalytic H-Atom Transfer Generation of an α-amino radical via photocatalysis, which can then react with various radical traps (e.g., activated olefins).Addition of complex fragments to the α-carbon of the N-ethyl group under mild conditions. nih.gov

Synthesis of Substituted this compound Variants

The synthesis of substituted this compound variants is crucial for developing new pharmaceutical and agrochemical agents. researchgate.netlookchem.com A common and versatile starting material for these syntheses is 4-chloro-6-ethylpyrimidine, which can be derived from 2,4-dichloro-6-ethylpyrimidine. lookchem.com The chlorine atom at the C4 position is readily displaced by ethylamine (B1201723) to form the core this compound structure. Other substituents can be introduced on the ring before or after this key step.

For example, a series of novel pyrimidin-4-amine derivatives were synthesized for evaluation as GPR119 agonists. nih.gov The synthesis involved reacting substituted 2-phenyl-4-aminopyrimidines, demonstrating the modularity of this synthetic approach. nih.gov Similarly, various 4-amino-thieno[2,3-d]pyrimidines have been synthesized by cyclocondensation of a substituted thiophene (B33073) precursor with different nitriles under acidic conditions. nih.gov

The synthesis of 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones involves the reaction of a thiopyrimidinone precursor with various N-(chloroalkyl)amines in the presence of a base like potassium carbonate. mdpi.com This highlights a common strategy where a reactive handle on the pyrimidine ring (in this case, a thiol group) is used to introduce complex side chains.

The following table presents examples of synthetic routes to substituted pyrimidin-4-amine derivatives, illustrating the diversity of accessible structures.

Starting Material Reagents & Conditions Product Research Focus Reference
4-chloro-6-ethylpyrimidineEthylamine6-ethylpyrimidin-4-amineIntermediate for pharmaceuticals and agrochemicals lookchem.com
Substituted 2-phenyl-4-chloropyrimidineVarious aminesSubstituted 4-amino-2-phenylpyrimidinesGPR119 agonists for glucose tolerance nih.gov
2-amino-3-cyano-4-methyl-thiophene-5-carboxylateVarious nitriles, dry HCl gas2-Alkyl-substituted-4-amino-thieno[2,3-d]pyrimidinesAnti-proliferative agents for breast cancer models nih.gov
Substituted 2-thioxo-pyrimidin-4(3H)-oneN-(2-chloroethyl)morpholine hydrochloride, K₂CO₃, DMF2-[2-(morpholin-4-yl)ethyl]thiopyrimidin-4(3H)-onePotential antimicrobial agents mdpi.com
5-chloro-6-ethyl-2-methylpyrimidin-4-amine(2-(p-tolyl)oxazol-4-yl)methanol5-chloro-6-ethyl-2-methyl-N-((2-(p-tolyl)oxazol-4-yl)methyl)pyrimidin-4-amineInsecticidal and acaricidal activities researchgate.net

Considerations for Sustainable and Green Synthetic Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. ijnc.irresearchgate.netjddhs.com These principles focus on reducing waste, avoiding hazardous substances, improving energy efficiency, and using renewable resources. ijnc.irjddhs.com

For the synthesis of this compound and its derivatives, several green strategies can be considered:

Alternative Solvents: Replacing traditional volatile organic solvents (VOCs) with greener alternatives like water, supercritical fluids, or bio-renewable solvents (e.g., 2-MeTHF) can significantly reduce environmental harm. ijnc.ir Solvent-free reactions, where reactants are heated together, sometimes on a solid support or under microwave irradiation, represent an ideal scenario. rasayanjournal.co.inorganic-chemistry.org

Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions, while using sub-stoichiometric amounts of reagents. researchgate.net This includes biocatalysis, which employs enzymes or whole microorganisms to perform chemical transformations with high specificity, reducing byproducts. jddhs.com For pyrimidine synthesis, metal-catalyzed C-H functionalization and cross-coupling reactions are continually being improved to use less toxic metals and lower catalyst loadings.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net Multi-component reactions, where three or more reactants are combined in a single step to form a product that contains portions of all reactants, are highly atom-economical. organic-chemistry.orgorganic-chemistry.org For instance, various substituted pyrimidines can be synthesized in a single step from enamines, triethyl orthoformate, and ammonium acetate. organic-chemistry.org

A study on the regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde explicitly applied green chemistry principles by examining various phase transfer catalysts to improve the efficiency of C-N bond formation, finding TBAI to be a superior and greener option compared to others. Such considerations are vital for the sustainable production of this compound and its derivatives on an industrial scale.

Reactions Involving the N-Ethyl Moiety

The ethylamino substituent is a key site for metabolic and synthetic reactions, primarily involving the cleavage of the carbon-nitrogen bond or oxidation of the alkyl chain.

N-dealkylation, the removal of an N-alkyl group, is a significant transformation for amine-containing compounds. nih.govnih.gov This process can occur through various chemical and enzymatic routes. In biological systems, this conversion is often a key metabolic pathway mediated by cytochrome P450 (CYP450) enzymes. nih.gov The mechanism typically involves an initial oxidation of the carbon atom adjacent to the nitrogen (the α-carbon), forming an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes to yield the dealkylated amine (pyrimidin-4-amine) and an aldehyde (acetaldehyde). mdpi.com

Chemically, N-dealkylation can be achieved using several established methods. The von Braun reaction, for instance, utilizes cyanogen (B1215507) bromide to cleave tertiary amines, a process that has been fundamental in synthetic chemistry for over a century. nih.gov Another common approach involves the use of chloroformates, such as ethyl chloroformate or trichloroethyl chloroformate, which react with the amine to form a carbamate (B1207046) intermediate that can be subsequently cleaved to yield the secondary amine. researchgate.net

Table 1: Summary of N-Dealkylation Methods

Method Reagent(s) Intermediate Key Features
Enzymatic Cytochrome P450, O₂, NADPH Carbinolamine Primary metabolic pathway for xenobiotics. nih.govmdpi.com
Von Braun Reaction Cyanogen Bromide (BrCN) Quaternary cyanoammonium salt One of the oldest methods for N-dealkylation. nih.govresearchgate.net
Chloroformate Acylation ClCO₂R (e.g., Ethyl Chloroformate) Carbamate Widely used in synthesis for dealkylation. researchgate.net
Catalytic Oxidation Metal catalysts (e.g., Mn, Pd) Iminium ion, Radical cation Bioinspired methods mimicking enzymatic processes. mdpi.comresearchgate.net

Beyond complete dealkylation, the N-ethyl group can undergo other oxidative transformations. The initial step in many N-dealkylation pathways, the formation of a carbinolamine, is itself an oxidative transformation. mdpi.com The mechanism can proceed through a single-electron transfer (SET) from the amine to an oxidizing species, generating a radical cation. mdpi.com Subsequent loss of a proton from the α-carbon yields an α-amino radical, which is rapidly oxidized to an iminium ion. The iminium ion is then hydrolyzed to the carbinolamine, which decomposes as previously described.

Alternatively, direct hydrogen atom transfer (HAT) from the α-carbon can occur. mdpi.com In the context of this compound, this would lead to the formation of N-(1-hydroxyethyl)pyrimidin-4-amine, which could then either eliminate acetaldehyde (B116499) to form pyrimidin-4-amine or potentially be oxidized further. The specific pathway often depends on the reaction conditions and the nature of the oxidant used. mdpi.com

Reactivity of the Pyrimidine Ring System

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.orglibretexts.org This electronic characteristic is the primary determinant of its reactivity.

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This reactivity is most pronounced when the ring is substituted with a good leaving group, such as a halogen. For example, the synthesis of this compound analogues often proceeds by reacting a 4-chloropyrimidine (B154816) derivative with ethylamine. researchgate.net The reaction involves the attack of the amine nucleophile on the carbon atom bearing the chlorine, formation of a Meisenheimer complex intermediate, and subsequent elimination of the chloride ion.

While the ethylamino group in this compound is a much poorer leaving group than a halide, nucleophilic displacement is still a consideration, particularly if the ring is further activated by electron-withdrawing groups or under forcing reaction conditions. For instance, in polysubstituted pyrimidines, the position of substitution is highly dependent on the electronic properties of both the nucleophile and the substituents already present on the ring. nih.govresearchgate.net

Electrophilic aromatic substitution (SEAr) on the pyrimidine ring is generally difficult. The two ring nitrogen atoms strongly withdraw electron density, deactivating the ring towards attack by electrophiles. wikipedia.orglibretexts.org This deactivation is often exacerbated by the reaction conditions, as the acidic catalysts used in many SEAr reactions (e.g., nitration, halogenation) will protonate the basic ring nitrogens, further increasing their electron-withdrawing effect. wikipedia.orgresearchgate.net

The N-ethylamino group at the 4-position is an activating group due to the ability of its lone pair of electrons to donate into the aromatic π-system via resonance. masterorganicchemistry.com This donation preferentially increases electron density at the ortho and para positions (C-5 and C-6). However, the powerful deactivating effect of the ring nitrogens typically overrides the activating effect of the amino group. Consequently, electrophilic aromatic substitution on this compound is not a favored reaction pathway and would require harsh conditions, if it proceeds at all. wikipedia.orglibretexts.org

Functional group interconversions offer a route to modify the molecule without altering the pyrimidine core itself. The primary site for such reactions on this compound is the ethylamino group. For example, the secondary amine can be acylated, sulfonylated, or undergo further alkylation.

In syntheses of more complex pyrimidine derivatives, a common strategy involves the sequential and regioselective substitution of different leaving groups on the pyrimidine ring. nih.govmdpi.com For instance, starting with a di-chlorinated pyrimidine, one chlorine can be selectively substituted with an amine, and the second chlorine can then be replaced by a different nucleophile under different reaction conditions. nih.gov This highlights how a substituent, once installed, influences the subsequent reactivity of the molecule, allowing for the construction of diverse chemical structures. organic-chemistry.org

Table 2: Reactivity Summary of the Pyrimidine Ring in this compound

Reaction Type Reactivity Rationale
Nucleophilic Aromatic Substitution (SNAr) Favorable (with leaving group) The two ring nitrogens create an electron-deficient ring that is susceptible to attack by nucleophiles. nih.gov
Electrophilic Aromatic Substitution (SEAr) Unfavorable The strong deactivating effect of the ring nitrogens outweighs the activating effect of the amino group. wikipedia.orglibretexts.org

Detailed Reaction Pathway Elucidation and Mechanistic Studies

The chemical reactivity of this compound is fundamentally governed by the electron-deficient nature of the pyrimidine ring and the influence of the ethylamino substituent. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which significantly impacts the electron density distribution across the aromatic system. This inherent electronic property makes the pyrimidine ring susceptible to nucleophilic attack, particularly at the carbon atoms in positions 2, 4, and 6. The ethylamino group at the 4-position, being an electron-donating group, modulates this reactivity, influencing the regioselectivity of various transformations.

Nucleophilic Aromatic Substitution (SNAr) in the Synthesis of this compound Derivatives

A primary reaction pathway involving this compound and its precursors is the nucleophilic aromatic substitution (SNAr) mechanism. This is particularly evident in the synthesis of this compound itself from a halogenated pyrimidine, such as 4-chloropyrimidine. The electron-deficient pyrimidine ring facilitates the displacement of a good leaving group, like a halide, by a nucleophile. wikipedia.org

The mechanism proceeds through a two-step addition-elimination process:

Nucleophilic Attack: The nucleophile, in this case, ethylamine, attacks the electrophilic carbon atom bearing the leaving group (e.g., chlorine at C4). This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized over the pyrimidine ring and is stabilized by the electron-withdrawing nitrogen atoms.

Leaving Group Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of the leaving group (e.g., chloride ion), yielding the substituted product, this compound.

The efficiency of this substitution reaction is enhanced by the electron-deficient nature of the pyrimidine ring, which stabilizes the intermediate complex.

Reactivity of Substituted this compound Analogues

The presence of other substituents on the pyrimidine ring can further influence the reactivity. For instance, in derivatives like 6-chloro-N-ethylpyrimidin-4-amine, the chlorine atom at the 6-position provides an additional site for nucleophilic substitution. This compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. acs.org The chlorine at position 6 can be displaced by various nucleophiles, such as amines, thiols, or alkoxides.

Recent studies have explored advanced methods for the amination of polychlorinated pyrimidines, highlighting the importance of regioselectivity. For example, Cu(II)/PTABS-promoted amination has been shown to be a highly regioselective method for nucleophilic aromatic substitution on polychlorinated pyrimidines, with computational studies like Density Functional Theory (DFT) being used to predict the bond dissociation energies of different C-Cl bonds to understand and control the selectivity. acs.orgfigshare.com

C-H Functionalization and Amination

Direct C-H functionalization represents an alternative and increasingly important strategy for the synthesis of aminopyrimidines. Research has demonstrated the feasibility of C2-selective C-H amination of pyrimidines. nih.govresearchgate.net This approach avoids the pre-functionalization required in classical SNAr reactions. The mechanism involves the formation of a pyrimidinyl iminium salt intermediate, which can then be converted into various amine products. nih.govresearchgate.net This method offers a direct route to introduce amino groups at specific positions on the pyrimidine ring, which is a highly sought-after transformation in medicinal chemistry. nih.gov

Influence of the Ethylamino Group on Reactivity

The N-ethylamino group at the 4-position is an activating group for electrophilic aromatic substitution, although such reactions are less common for pyrimidines compared to nucleophilic substitutions. The lone pair of electrons on the nitrogen atom can be donated to the ring, increasing the electron density, particularly at the ortho and para positions relative to the amino group. However, the strong electron-withdrawing effect of the ring nitrogens generally disfavors electrophilic attack.

The ethylamino group can also participate in other reactions. For instance, it can be N-alkylated or acylated. The basicity of the exocyclic nitrogen atom is a key factor in these reactions.

Mechanistic Insights from Computational Studies

Computational studies, such as DFT calculations, have become instrumental in elucidating the reaction pathways and understanding the reactivity of pyrimidine derivatives. These studies can provide valuable data on:

Charge Distribution: Mapping the electrostatic potential to identify the most electrophilic and nucleophilic sites in the molecule.

Reaction Barriers: Calculating the activation energies for different reaction pathways to predict the most likely mechanism and the regioselectivity of a reaction.

Intermediate Stability: Assessing the stability of intermediates, such as the Meisenheimer complex in SNAr reactions.

For example, computed energy profiles for pyrimidine amination have been used to understand the factors controlling C2-selectivity in C-H functionalization reactions. researchgate.net

Advanced Spectroscopic and Structural Characterization of N Ethylpyrimidin 4 Amine

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single-Crystal X-ray Diffraction (SC-XRD)

A thorough search of scientific databases and chemical literature did not yield a publicly available single-crystal X-ray diffraction study for N-ethylpyrimidin-4-amine. Consequently, crystallographic data, including its crystal system, space group, and unit cell dimensions, remain unreported. While studies exist for more complex derivatives, this specific information is absent for the parent compound.

Analysis of Intermolecular Interactions and Crystal Packing

The analysis of intermolecular forces, such as hydrogen bonds and π-π stacking, is contingent upon the availability of SC-XRD data. These interactions govern the crystal packing and significantly influence the material's physical properties. Without a determined crystal structure for this compound, a specific analysis of its intermolecular interactions and packing motif cannot be conducted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR Analysis

Specific, fully assigned ¹H NMR spectral data for this compound is not detailed in the reviewed literature. While related compounds are characterized, the precise chemical shifts, coupling constants, and signal multiplicities for this compound have not been published. For a molecule with this structure, one would anticipate signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and distinct signals for the three protons on the pyrimidine (B1678525) ring, in addition to a signal for the amine (N-H) proton. However, without experimental data, a definitive analysis is not possible.

Carbon (¹³C) NMR Analysis

Similarly, a complete and assigned ¹³C NMR spectrum for this compound is not available in the searched scientific literature. A ¹³C NMR spectrum would be expected to show six distinct signals, corresponding to the four unique carbon atoms of the pyrimidine ring and the two carbon atoms of the ethyl group. The precise chemical shifts are determined by the electronic environment of each carbon atom.

Advanced NMR Techniques for Stereochemical and Conformational Studies

Advanced NMR techniques, such as COSY, HSQC, HMBC, and NOESY, provide deeper insights into molecular structure, including proton-proton and proton-carbon connectivities, and spatial relationships between atoms. There are no published studies found that apply these advanced NMR techniques to investigate the specific stereochemical or conformational properties of this compound. Such studies could, for example, provide information on the rotational barrier around the C4-N bond or the preferred conformation of the ethyl group relative to the pyrimidine ring.

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the bonding and functional groups present within a molecule. By analyzing the absorption or scattering of radiation, a detailed vibrational profile of this compound can be established.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. For this compound, the key functional groups—the secondary amine, the pyrimidine ring, and the ethyl group—give rise to characteristic absorption bands.

The N-H bond of the secondary amine group is expected to show a single, medium-to-weak stretching vibration. orgchemboulder.comspectroscopyonline.com The pyrimidine ring, being an aromatic system, will exhibit C-H stretching vibrations at a higher frequency than the aliphatic C-H bonds of the ethyl group. vscht.cz The double bonds within the pyrimidine ring (C=C and C=N) result in strong absorptions in the 1650-1450 cm⁻¹ region. scirp.orgscirp.org The C-N stretching vibrations from both the amine linkage and within the ring are also identifiable. orgchemboulder.com Furthermore, a notable broad peak can be attributed to the out-of-plane N-H wagging motion, a characteristic feature for primary and secondary amines. orgchemboulder.com

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
3350 - 3310 N-H Stretch Secondary Amine Weak-Medium
3100 - 3000 C-H Stretch Pyrimidine Ring Medium-Weak
2980 - 2850 C-H Stretch Ethyl Group (Aliphatic) Medium
1650 - 1550 C=N Stretch Pyrimidine Ring Strong
1600 - 1450 C=C Stretch Pyrimidine Ring Strong
1335 - 1250 C-N Stretch Aromatic Amine Strong
1250 - 1020 C-N Stretch Aliphatic Amine Medium-Weak

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. nih.govlibretexts.org While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. libretexts.org This makes it a powerful tool for identifying and characterizing molecular structures, often referred to as providing a molecular "fingerprint". nih.govspectroscopyonline.com

For this compound, Raman spectroscopy is particularly useful for analyzing the vibrations of the pyrimidine ring. The C-C and C-N stretching modes within the heterocyclic ring are typically strong Raman scatterers. spectroscopyonline.com The technique can effectively quantify the molecular composition and is widely used in the pharmaceutical industry for the analysis of active pharmaceutical ingredients (APIs) containing similar heterocyclic moieties. nih.gov The Raman frequency shifts are generally identical to the absorption frequencies in IR, but the relative intensities of the peaks can differ significantly, providing complementary information. libretexts.org

Table 2: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3100 - 3000 C-H Stretch Pyrimidine Ring Medium
2980 - 2850 C-H Stretch Ethyl Group Strong
1620 - 1550 Ring Stretching (C=C, C=N) Pyrimidine Ring Strong
~1000 Ring Breathing Mode Pyrimidine Ring Strong

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The pyrimidine ring in this compound acts as a chromophore, the part of the molecule responsible for absorbing light.

The electronic spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic pyrimidine system. Similar aminopyrimidine derivatives exhibit strong absorption maxima (λmax) in the ultraviolet region. For instance, uracil (B121893) derivatives, which also contain a pyrimidine ring, show absorption maxima between 250 nm and 280 nm. mdpi.com The presence of the amino group (an auxochrome) can cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted pyrimidine.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

The molecular formula of this compound is C₆H₁₁N₃, giving it a molecular weight of approximately 125.17 g/mol . According to the Nitrogen Rule, a molecule containing an odd number of nitrogen atoms will have a molecular ion peak at an odd integer mass. whitman.eduyoutube.com Therefore, this compound is expected to show a molecular ion peak (M⁺•) at m/z = 125.

Electron ionization (EI) mass spectrometry would cause the molecular ion to fragment in a predictable manner. A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. youtube.comarizona.edu For this compound, this would lead to the loss of a methyl radical (•CH₃) from the ethyl group, resulting in a significant fragment ion.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Ion/Fragment Description
125 [C₆H₁₁N₃]⁺• Molecular Ion (M⁺•)
110 [C₅H₈N₃]⁺ Loss of a methyl radical (•CH₃) via alpha-cleavage
96 [C₄H₄N₃]⁺ Loss of an ethyl radical (•C₂H₅)

Computational and Theoretical Investigations of N Ethylpyrimidin 4 Amine

Quantum Chemical Calculations (Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

DFT is a cornerstone of modern computational chemistry for calculating the electronic structure of molecules. TD-DFT extends this to study excited states and electronic spectra. Without dedicated studies, a detailed discussion for N-ethylpyrimidin-4-amine cannot be provided.

Geometry Optimization and Conformational Analysis

This analysis would determine the most stable three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles. Conformational analysis would identify different spatial arrangements (conformers) of the ethyl group relative to the pyrimidine (B1678525) ring and their relative energies. This foundational information is currently unavailable.

Vibrational Frequency Analysis and Spectral Correlation

Theoretical vibrational frequency calculations are used to predict infrared (IR) and Raman spectra. By correlating calculated frequencies with experimental spectra, a precise assignment of vibrational modes to specific molecular motions can be achieved. No such analysis has been published for this compound.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity and potential applications. Various computational tools are used to probe these characteristics.

Frontier Molecular Orbital (FMO) Analysis

FMO analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are fundamental in predicting a molecule's reactivity, electronic transitions, and ability to act as an electron donor or acceptor. Specific HOMO-LUMO energy gap values and orbital plots for this compound are not documented in the literature.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It investigates charge transfer interactions, hyperconjugation, and the nature of chemical bonds (e.g., sigma and pi bonds), offering insights into molecular stability. Detailed NBO analysis, including stabilization energies from donor-acceptor interactions, has not been reported for this compound.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

An MEP map illustrates the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other chemical species. MEP maps and specific atomic charge values derived from calculations for this compound are not available.

Global Reactivity Descriptors (e.g., hardness, softness, electrophilicity)

Global reactivity descriptors, derived from Density Functional Theory (DFT) calculations, are crucial for predicting the chemical reactivity and stability of a molecule. researchgate.netnih.gov These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), ionization potential (I), electron affinity (A), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.net Molecules with a small energy gap are generally more reactive and are termed "soft," while those with a large energy gap are less reactive and known as "hard" molecules. nih.gov

Table 1: Representative Global Reactivity Descriptors for a Related Pyrimidine Derivative (Data from a study on 6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione) nih.gov

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-7.21
Lowest Unoccupied Molecular Orbital EnergyELUMO-3.27
Energy GapΔE3.94
Ionization PotentialI7.21
Electron AffinityA3.27
Chemical Potentialµ-5.24
Global Hardnessη1.97
Global SoftnessS0.25
Electrophilicity Indexω6.96

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in optical data processing, storage, and photonics. rsc.orgrsc.org Pyrimidine derivatives are often investigated for NLO properties due to their π-deficient, aromatic, and coplanar nature, which is ideal for creating push-pull molecular systems that can lead to significant NLO responses. rsc.orgnih.gov Computational methods, particularly DFT, are frequently used to predict NLO properties like molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.net

While NLO investigations for this compound are not available, studies on other pyrimidine derivatives highlight their potential. For example, a computational study on pyrimidine-based bis-uracil derivatives demonstrated that the incorporation of different electron donor and acceptor groups significantly affects the NLO polarizability. researchgate.nettandfonline.com Another investigation into a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), revealed that its NLO behavior was significantly enhanced in a crystalline environment. rsc.orgrsc.org Theoretical calculations for O-benzenesulfonylated pyrimidines also indicated that these compounds possess promising NLO features. nih.gov

Table 2: Calculated NLO Properties for a Representative Pyrimidine Derivative (PMMS) (Data from a study on N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide) rsc.org

PropertySymbolValue (esu)
Dipole Momentµ5.95 D
Mean Polarizability<α>4.35 x 10-23
First Hyperpolarizabilityβ3.12 x 10-30

Computational Studies on Intermolecular Interactions and Supramolecular Assemblies (e.g., Hirshfeld surface analysis)

Specific Hirshfeld surface analysis of this compound has not been reported. However, extensive studies on related aminopyrimidine salts and derivatives reveal common interaction patterns. In the crystal structure of bis-(2-amino-4-methoxy-6-methyl-pyrimidinium) isophthalate, Hirshfeld analysis showed that H···H, O···H/H···O, C···H/H···C, and N···H/H···N interactions were the most significant contributors to the crystal packing. nih.goviucr.orgnih.gov Similarly, for 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one, H···H, H···C/C···H, H···O/O···H, and H···N/N···H interactions were found to be dominant. nih.gov These studies consistently show that hydrogen bonding and van der Waals forces are crucial in the supramolecular architecture of aminopyrimidines. nih.govnih.gov

Table 3: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Related Aminopyrimidine Salt (Data from a study on bis-(2-amino-4-methoxy-6-methylpyrimidinium) isophthalate) iucr.org

Intermolecular ContactContribution (%)
H···H48.8
O···H/H···O17.9
C···H/H···C13.8
N···H/H···N8.3
C···C4.1
C···O/O···C2.8
C···N/N···C1.7
Other2.6

In Silico Modeling for Chemical Interaction Predictions

In silico modeling, particularly molecular docking, is a vital technique in drug discovery and materials science to predict the binding interactions between a small molecule and a macromolecular target, such as a protein or enzyme. remedypublications.comnih.gov This method helps to understand the potential mechanism of action and to guide the design of new, more potent compounds. remedypublications.com

There are no published molecular docking studies specifically featuring this compound. However, the pyrimidine scaffold is a common feature in many biologically active molecules, and numerous in silico studies have been conducted on its derivatives. For example, molecular docking simulations of various pyrimidine derivatives have identified potential inhibitors for targets such as dihydrofolate reductase (DHFR) in bacteria, nih.gov cyclin-dependent kinases (CDKs) in cancer, nih.gov and α-amylase in diabetes. remedypublications.comajchem-a.com In a study of pyrimidine derivatives targeting human cyclin-dependent kinase 2 (PDB: 1HCK), docking results showed that the compounds fit into the active site, forming hydrogen bonds and other interactions with key amino acid residues like LYS 33 and GLU 12. nih.gov Such studies provide a framework for predicting how this compound might interact with biological targets. nih.govnih.gov

Table 4: Representative Molecular Docking Results for a Pyrimidine Derivative against CDK2 (PDB: 1HCK) (Data from a study on 4-(2-amino-3,5-dibromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine) nih.gov

Compound IDBinding Energy (kcal/mol)Key Interacting Residues
4c-7.9THR 165, GLU 12, LYS 33, THR 14
4a-7.7Not specified
4h-7.5Not specified
4b-7.4Not specified

Research Applications of N Ethylpyrimidin 4 Amine in Chemical Sciences

Role as a Chemical Building Block in Organic Synthesis

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry and drug discovery, and N-ethylpyrimidin-4-amine serves as a readily available starting material for the elaboration of this important heterocyclic system. nih.govlookchem.com Its utility as a chemical building block stems from the reactivity of the pyrimidine ring and the potential for modification of the ethylamino substituent.

Scaffold for Complex Heterocyclic Compound Synthesis

This compound and its derivatives are instrumental in the construction of fused heterocyclic systems, which are prevalent in biologically active compounds. The amino group on the pyrimidine ring can participate in cyclization reactions to form polycyclic structures with diverse pharmacological properties.

One significant application is in the synthesis of pyrazolo[3,4-d]pyrimidines . These fused heterocycles are recognized as purine (B94841) isosteres and exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The synthesis often involves the cyclocondensation of suitably functionalized pyrazoles with aminopyrimidine precursors. asianpubs.org For instance, 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles can react with aryl nitriles in the presence of a base to yield pyrazolo[3,4-d]pyrimidin-4-amines. asianpubs.org While this specific example does not use this compound directly, the general synthetic strategy highlights how aminopyrimidines are crucial for forming this class of compounds. The ethyl group in this compound could be incorporated to modulate the physicochemical properties of the final fused-ring system.

Another important class of fused heterocycles synthesized from aminopyrimidine precursors is pyrido[2,3-d]pyrimidines . These compounds are known to possess a wide range of pharmacological activities, including antitumor, antifungal, and anti-inflammatory effects. sciforum.net The synthesis of these structures can be achieved through multicomponent reactions or by constructing the pyridine (B92270) ring onto a pre-existing pyrimidine. sciforum.netresearchgate.net For example, a one-pot microwave-assisted reaction between methyl acrylate, malononitrile (B47326), and a guanidine (B92328) derivative can yield a pyrido[2,3-d]pyrimidin-7(8H)-one. nih.gov The use of N-substituted pyrimidine-4-amines is a common strategy to introduce diversity at the C4 position of the pyrido[2,3-d]pyrimidine (B1209978) core. nih.govmdpi.com

The following table summarizes representative examples of fused heterocyclic systems that can be synthesized using aminopyrimidine building blocks.

Fused HeterocycleSynthetic Precursors (General)Potential Biological Activity
Pyrazolo[3,4-d]pyrimidinesAminopyrazoles, NitrilesAnticancer, Antimicrobial, Anti-inflammatory nih.gov
Pyrido[2,3-d]pyrimidinesAminopyrimidines, Dicarbonyl compoundsAntitumor, Antifungal, Anti-inflammatory sciforum.net

Precursor for Advanced Organic Molecules

Beyond fused systems, this compound serves as a precursor for a variety of advanced organic molecules with significant biological activities. The amino group can be functionalized to introduce different substituents, leading to compounds with tailored properties.

Derivatives of this compound are particularly relevant in the development of kinase inhibitors . Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine (B156593) ring of ATP, enabling them to bind to the ATP-binding site of kinases. For example, 4,6-dichloro-N-ethylpyrimidin-5-amine is a key intermediate in the synthesis of compounds targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are important targets in cancer therapy. Similarly, other substituted pyrimidin-4-amine derivatives have been investigated as potent and selective inhibitors of various protein kinases. nih.gov

Furthermore, this compound and its analogues are utilized in the synthesis of novel agrochemicals , including herbicides and fungicides. lookchem.com The pyrimidine scaffold is a common feature in many commercial pesticides. researchgate.net By modifying the substituents on the pyrimidine ring, researchers can fine-tune the biological activity and selectivity of these compounds.

Application in Materials Science and Polymer Chemistry

The reactivity of the amine group in this compound also lends itself to applications in materials science, particularly in the synthesis and modification of polymers and the construction of porous frameworks.

Polymer and Coating Synthesis and Modification

While direct polymerization of this compound is not widely reported, its amine functionality makes it a potential candidate for incorporation into polymers such as polyamides and polyimides. ntu.edu.twgoogle.comrsc.orgresearchgate.netgoogle.com These polymers are known for their excellent thermal and mechanical properties. The synthesis of polyamides can be achieved through the condensation reaction of a diamine with a dicarboxylic acid. ntu.edu.twgoogle.com this compound, with its primary amine group, could potentially be used as a comonomer to introduce the pyrimidine moiety into the polymer backbone, thereby modifying the polymer's properties, such as solubility, thermal stability, and surface characteristics.

Moreover, the amine group allows for the surface modification of existing polymers. Techniques like plasma treatment can introduce reactive functional groups on a polymer surface, which can then be further modified. nih.govutwente.nlnih.govresearchgate.netbibliotekanauki.pl this compound could be grafted onto such activated surfaces to impart specific functionalities, such as improved biocompatibility or altered surface energy.

Ligands in Porous Organic Frameworks (POFs) and Metal-Organic Frameworks (MOFs)

The nitrogen atoms in the pyrimidine ring of this compound make it and its derivatives attractive candidates for use as ligands in the construction of Porous Organic Frameworks (POFs) and Metal-Organic Frameworks (MOFs). nih.govmdpi.commdpi.comnih.govresearchgate.net MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures with high porosity.

The table below presents examples of pyrimidine-based ligands used in MOF synthesis and the resulting framework properties.

LigandMetal IonResulting MOF Properties
Pyrimidine-4,6-dicarboxylatePb(II)3D framework, Photoluminescence mdpi.comnih.gov
Pyrimidine-5-carboxylateCo(II), Cd(II), Cu(II)Defined topologies, Selective CO2 sorption semanticscholar.org
Amine-functionalized dicarboxylatesZr(IV)Tunable porosity and stability nih.gov

Catalytic Applications and Ligand Design

The nitrogen atoms in this compound can also serve as coordination sites for metal catalysts, making it a valuable scaffold for ligand design in homogeneous catalysis. The electronic properties of the pyrimidine ring and the steric bulk of the substituents can be tuned to influence the activity and selectivity of the metal center.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools in organic synthesis. The performance of these reactions is highly dependent on the nature of the ligand coordinated to the palladium center. ua.edud-nb.infonih.govhw.ac.uk Amine-containing ligands can play a crucial role in stabilizing the active catalytic species and facilitating the catalytic cycle. While direct catalytic applications of this compound are not extensively reported, its structural motifs are found in more complex ligands. The design of novel ligands based on the this compound scaffold could lead to the development of highly efficient catalysts for a variety of organic transformations. For example, palladium complexes bearing pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands have been investigated for their catalytic activity. beilstein-journals.org

Furthermore, the chirality of certain this compound derivatives could be exploited in asymmetric catalysis, where the ligand plays a key role in controlling the stereochemical outcome of a reaction.

As a Component in Amine Catalysts

Amine catalysis is a cornerstone of modern organic synthesis, where small organic molecules containing an amine functional group are used to accelerate chemical reactions. These catalysts can operate through two primary mechanisms: nucleophilic catalysis, via the formation of enamine intermediates, or electrophilic activation, through the generation of iminium ions. chim.it The nitrogen atoms in this compound, both on the ring and in the exocyclic amino group, possess lone pairs of electrons and can exhibit basicity, a key requirement for amine catalysis.

While the broader class of pyrimidines and related nitrogen heterocycles are explored in catalysis, the specific use of this compound as a standalone organocatalyst is not extensively documented in dedicated studies. However, its structural features suggest potential utility. The combination of a secondary amine and the pyrimidine motif could be leveraged in synergistic catalytic systems that combine organocatalysis with transition-metal catalysis. chim.it In such systems, the amine moiety could activate a substrate while the pyrimidine ring coordinates to a metal center, facilitating novel transformations. chim.it

Ligand Design for Metal-Catalyzed Reactions

The development of new ligands is crucial for advancing transition metal-catalyzed reactions, enabling greater control over reactivity, selectivity, and efficiency. This compound possesses key structural attributes that make it an attractive candidate for ligand design. The two nitrogen atoms within the pyrimidine ring and the exocyclic ethylamino group are all potential donor sites for coordinating to a metal center.

This multi-dentate character allows for the formation of stable chelate complexes with transition metals, which is often essential for catalytic activity. The electronic properties of the ligand can be fine-tuned through modification of the pyrimidine ring or the ethylamino group, thereby influencing the catalytic performance of the metal complex. For instance, pyrimidine-based ligands are utilized in palladium-catalyzed cross-coupling reactions, where they can stabilize the active catalytic species. mdpi.com The design of chiral ligands based on the pyrimidine scaffold can also be envisioned for asymmetric catalysis, a field that relies heavily on the precise spatial arrangement of ligands around a metal center to control the stereochemical outcome of a reaction. nih.gov The versatility of nitrogen heterocycles like pyridine and pyrimidine makes them frequent components in the development of new drugs and functional molecules, often through metal-catalyzed functionalization reactions where they act as both substrate and coordinating ligand. mountainscholar.org

Derivatization and Functionalization for Novel Chemical Entities

This compound serves as a valuable starting material for the synthesis of more complex molecules and novel chemical entities. google.comcreative-proteomics.comthermofisher.com The reactivity of both the pyrimidine core and the ethylamino substituent allows for a wide range of chemical transformations. Synthetic chemists utilize these reactions to build libraries of new compounds for screening in various applications, from materials science to medicinal chemistry. acs.orgnih.gov

Common derivatization strategies include:

Reactions at the Amino Group: The secondary amine is nucleophilic and can undergo reactions such as acylation, sulfonylation, and alkylation to introduce new functional groups.

Modification of the Pyrimidine Ring: The pyrimidine ring can be functionalized through various reactions. For instance, if starting from a precursor like a chloropyrimidine, the chlorine atom can be displaced by a variety of nucleophiles in reactions like the Suzuki or Stille cross-coupling, or direct nucleophilic aromatic substitution. nih.govnih.gov This allows for the attachment of diverse aryl, alkyl, or other heterocyclic moieties.

These synthetic routes enable the creation of compounds with tailored properties. For example, researchers have synthesized extensive series of pyrimidine derivatives by reacting substituted pyrimidines with various amines or other nucleophiles to explore their biological activities. acs.orgnih.govresearchgate.net This modular approach to synthesis is highly efficient for generating chemical diversity around the pyrimidine-amine core. researchgate.netacs.org

Development of Analytical Methods for Pyrimidine Amines

The reliable detection and quantification of pyrimidine amines are essential for quality control in synthesis, metabolic studies, and environmental analysis. Consequently, significant effort has been dedicated to developing robust analytical methods for this class of compounds. thermofisher.com

High-Performance Liquid Chromatography (HPLC) and its combination with Mass Spectrometry (LC-MS) are the predominant techniques for the analysis of pyrimidine derivatives. creative-proteomics.comresearchgate.net The development of a successful chromatographic method hinges on optimizing several key parameters to achieve good separation, peak shape, and sensitivity.

Stationary Phase (Column): Reversed-phase columns, particularly those with C8 and C18 alkyl chains bonded to a silica (B1680970) support, are most commonly used for separating pyrimidine amines. researchgate.net These columns separate compounds based on their hydrophobicity.

Mobile Phase: The mobile phase typically consists of a mixture of water (often with a buffer or pH modifier) and an organic solvent like acetonitrile (B52724) or methanol. thermofisher.comresearchgate.net Gradient elution, where the proportion of the organic solvent is increased during the run, is often necessary to separate a mixture of compounds with varying polarities within a reasonable time. waters.com The choice of pH is critical, as it affects the ionization state of the amine and thus its retention and peak shape. waters.com Modifiers like formic acid are common for LC-MS as they are volatile and promote ionization. waters.com

Detection: UV detection is frequently used, as the pyrimidine ring possesses a strong chromophore. researchgate.netnih.gov For higher sensitivity and selectivity, especially in complex matrices, Mass Spectrometry (MS) is the detector of choice. creative-proteomics.comnih.govnih.gov LC-MS and LC-MS/MS (tandem mass spectrometry) allow for precise identification and quantification based on the mass-to-charge ratio of the analyte and its fragments. nih.govnih.gov

The table below summarizes typical parameters used in the chromatographic analysis of pyrimidine amines, based on published methods for related compounds. researchgate.netwaters.comnih.govnih.gov

ParameterTypical Setting/ChoicePurpose
Technique HPLC, UPLC, LC-MS, LC-MS/MSSeparation and Quantification
Column Reversed-Phase C18 or C8 (e.g., 50-250 mm length)Separation based on hydrophobicity
Mobile Phase A Water with 0.1% Formic Acid or Ammonium (B1175870) Acetate (B1210297)/BicarbonateAqueous component, controls pH, aids ionization for MS
Mobile Phase B Acetonitrile or MethanolOrganic component, elutes hydrophobic compounds
Elution Mode Isocratic or GradientConstant mobile phase composition (Isocratic) or varied (Gradient)
Flow Rate 0.3 - 1.5 mL/minControls analysis time and separation efficiency
Detection UV (e.g., 254-275 nm), MS (ESI+, ESI-)Quantification by light absorbance or mass-to-charge ratio

This table is a generalized summary based on methods for pyrimidine derivatives.

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation is a requirement of Good Analytical Practice and is guided by international standards, such as those from the International Council for Harmonisation (ICH). nih.govresearchgate.net The key validation parameters demonstrate the reliability of the analytical procedure.

Accuracy: This measures the closeness of the experimental value to the true or accepted value. inorganicventures.com It is often determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered by the method is calculated. researchgate.netresearchgate.net Recoveries are typically expected to be within 98-102% for drug substance analysis. researchgate.net

Precision: This expresses the degree of agreement among a series of measurements from the same homogeneous sample. inorganicventures.com It is evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility (between laboratories). researchgate.netnih.gov Precision is reported as the relative standard deviation (%RSD), which should typically be less than 2%. pnrjournal.com

Robustness: This is the ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). researchgate.net It provides an indication of the method's reliability during normal usage.

Other important validation characteristics include linearity, range, specificity, limit of detection (LOD), and limit of quantitation (LOQ). nih.govresearchgate.net The table below outlines these parameters and their typical acceptance criteria for pharmaceutical analysis. researchgate.netnih.govresearchgate.netpnrjournal.com

Validation ParameterDescriptionCommon Acceptance Criterion
Accuracy Closeness of test results to the true value.% Recovery typically 98.0% to 102.0%.
Precision Agreement among a series of measurements.% Relative Standard Deviation (%RSD) ≤ 2%.
Linearity Proportionality of test results to analyte concentration.Correlation Coefficient (r²) ≥ 0.99.
Specificity Ability to assess the analyte unequivocally in the presence of other components.No interference at the retention time of the analyte.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Established by signal-to-noise ratio (e.g., 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined.Established by signal-to-noise ratio (e.g., 10:1).
Robustness Capacity to remain unaffected by small variations in method parameters.%RSD of results should remain within limits.

This table is a generalized summary based on ICH guidelines and published validation studies.

Future Research Trajectories and Emerging Avenues for N Ethylpyrimidin 4 Amine Chemistry

Exploration of Novel Synthetic Pathways and Methodologies

The classical synthesis of N-ethylpyrimidin-4-amine and its derivatives often involves the nucleophilic substitution of a leaving group, typically a halogen, on the pyrimidine (B1678525) ring with ethylamine (B1201723). acs.org While robust, future research is geared towards overcoming the limitations of these traditional methods, such as harsh reaction conditions and the use of hazardous reagents like phosphorus oxychloride (POCl₃). acs.org

Emerging synthetic strategies include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields for the synthesis of related aminopyrimidines. acs.orgacs.org Future work will likely focus on optimizing these conditions for this compound to provide rapid and efficient access to a library of derivatives.

Metal-Free Catalysis: A significant push towards sustainable chemistry involves replacing metal catalysts. Visible-light-promoted, metal-free methods for forming C-N bonds, such as NH insertions, present a novel and environmentally friendly pathway that could be adapted for the synthesis of this compound. rsc.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Developing a flow synthesis for this compound would represent a major advancement in its manufacturing process.

Novel Starting Materials: Research into alternative starting materials beyond the typical 4-chloropyrimidines could unveil new synthetic routes. For instance, starting from readily available materials like orotic acid or employing ring-formation reactions from acyclic precursors could provide more convergent and atom-economical pathways. acs.orggoogle.com

ParameterConventional MethodEmerging AlternativePotential Impact
Reaction Condition Reflux temperature, often for several hours nih.govliverpool.ac.ukMicrowave irradiation, visible light acs.orgrsc.orgReduced reaction time, lower energy consumption
Catalyst/Reagent Use of hazardous reagents (e.g., POCl₃) acs.orgMetal-free catalysis, biocatalysisImproved safety, reduced environmental impact
Process Type Batch synthesisContinuous flow chemistryEnhanced scalability, safety, and control
Starting Material Halogenated pyrimidines Orotic acid, acyclic precursors acs.orggoogle.comIncreased atom economy, potentially lower cost

Advanced Integration of Computational and Experimental Studies

The synergy between computational modeling and experimental synthesis is becoming indispensable in modern chemical research. For this compound, this integration can accelerate the discovery and optimization of its derivatives.

Predictive Modeling for Reactivity: Density Functional Theory (DFT) calculations can be employed to model the energy barriers of synthetic reactions, predict the most likely sites for substitution, and understand the electronic properties of the molecule. For instance, calculating the LUMO localization can indicate the susceptibility of a position to nucleophilic attack, guiding the design of more efficient syntheses.

In Silico Screening and Docking: In medicinal chemistry, molecular docking studies are crucial for predicting the binding affinity and mode of interaction of this compound derivatives with biological targets like enzymes or receptors. acs.orgsemanticscholar.org This allows for the rational design of compounds with enhanced biological activity before committing to synthetic work.

Advanced Spectroscopic Analysis: The combination of experimental spectroscopic data (NMR, FT-IR) with computational predictions can provide a deeper understanding of the molecular structure and non-covalent interactions. researchgate.net Techniques like Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) analysis can elucidate the electronic structure and reactivity, corroborating experimental findings. researchgate.net

Computational TechniqueApplication in this compound ResearchReference
Density Functional Theory (DFT) Predict reaction energy barriers, model reactivity, analyze electronic structure. researchgate.net
Molecular Docking Predict binding modes and affinities to biological targets (e.g., proteins, enzymes). acs.org acs.orgsemanticscholar.org
NBO/FMO/MEP Analysis Investigate non-covalent interactions, chemical reactivity, and electronic transitions. researchgate.net researchgate.net

Development of Sustainable and Environmentally Benign Synthetic Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will prioritize the development of processes that are not only efficient but also environmentally friendly.

Key areas of focus include:

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental footprint of the synthesis. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product is a core tenet of green chemistry. This involves minimizing the use of protecting groups and exploring catalytic cycles.

Catalytic Efficiency: The development of highly efficient and recyclable catalysts, including biocatalysts (enzymes), can reduce waste and energy consumption.

Avoiding Hazardous Reagents: A major goal is to find alternatives to hazardous reagents commonly used in pyrimidine synthesis, such as o-chloroaniline, which is a suspected carcinogen. google.com

Unexplored Chemical Transformations and Derivatization Possibilities

While the N-ethylamino group at the 4-position is a defining feature, the pyrimidine scaffold offers multiple sites for further modification. Exploring these possibilities can lead to novel compounds with fine-tuned properties.

C-H Functionalization: Direct C-H activation and functionalization at other positions on the pyrimidine ring (e.g., C2, C5, C6) is a powerful and atom-economical strategy to introduce new substituents without pre-functionalization.

Novel Functional Groups: Introducing a wider array of functional groups beyond simple alkyl or halogen substituents could impart unique properties. For example, incorporating trifluoromethyl or trifluoroethyl sulfide (B99878) moieties has been shown to enhance the bioactivity of related pyrimidine derivatives in agrochemical contexts. researchgate.netresearchgate.net

Scaffold Hopping and Hybridization: Creating hybrid molecules by linking the this compound scaffold to other pharmacophores or functional moieties (e.g., coumarins, isothiazoles) is a promising strategy for developing compounds with novel or dual modes of action. nih.govacs.org

Derivatization for Analysis: Chemical derivatization can be used to improve the analytical detection of compounds. Techniques like derivatizing with high proton affinity tags could be explored to enhance the sensitivity of this compound and its metabolites in complex biological matrices using techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov

Synergistic Research Across Interdisciplinary Chemical Fields

The future of this compound chemistry lies in breaking down the silos between different chemical disciplines. The structural versatility of the aminopyrimidine core makes it a valuable platform for a range of applications.

Medicinal Chemistry: Collaborative efforts between synthetic organic chemists and pharmacologists are essential to design, synthesize, and evaluate new derivatives as potential therapeutic agents, targeting areas like inflammation or infectious diseases. acs.org

Agrochemicals: The demonstrated success of pyrimidine derivatives as fungicides and herbicides encourages joint research between chemists and plant scientists to develop new, more effective, and safer crop protection agents. researchgate.netresearchgate.net

Materials Science: The aromatic and hydrogen-bonding capabilities of the this compound structure make it an interesting building block for supramolecular chemistry and the development of new materials with specific thermal or mechanical properties. Collaboration with material scientists could unlock applications in polymers, organic electronics, or crystal engineering.

By pursuing these future research trajectories, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications across the chemical sciences.

Q & A

Q. What are the optimal synthetic routes for preparing N-ethylpyrimidin-4-amine derivatives, and how can purity be ensured?

Methodological Answer: this compound derivatives are typically synthesized via nucleophilic substitution or alkylation reactions. For example, alkylation of pyrimidin-4-amine with ethyl halides under basic conditions (e.g., NaH or K₂CO₃ in ethanol/acetonitrile) is common. Key steps include:

  • Precipitation : Adding reaction mixtures to water to isolate intermediates as white precipitates .
  • Purification : Column chromatography (e.g., using hexane/ethyl acetate gradients) to achieve >95% purity .
  • Characterization : Confirm identity via 1H NMR^1 \text{H NMR} (e.g., δ 1.2–1.4 ppm for ethyl CH₃, δ 3.3–3.5 ppm for N–CH₂) and mass spectrometry .

Q. How can structural ambiguities in this compound derivatives be resolved experimentally?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. For example, dihedral angles between pyrimidine and substituent rings (e.g., 12.8° in ) clarify conformational stability .
  • Multi-technique validation : Cross-reference NMR data with IR spectroscopy and elemental analysis to resolve signal overlaps (e.g., distinguishing ethyl vs. methyl groups) .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic or crystallographic data for pyrimidine derivatives?

Methodological Answer:

  • NMR discrepancies : Perform variable-temperature NMR to assess dynamic effects (e.g., rotational barriers in ethyl groups). If signals remain ambiguous, use 2D techniques (COSY, HSQC) to assign proton-carbon correlations .
  • Crystallographic outliers : Check for twinning or disorder using PLATON or OLEX2. For example, highlights weak C–H⋯π interactions affecting unit cell parameters; refining with SHELXL’s TWIN/BASF commands can resolve these .

Q. What strategies improve the reliability of structure-activity relationship (SAR) studies for this compound analogs?

Methodological Answer:

  • Substituent variation : Systematically replace ethyl with bulkier groups (e.g., propyl, isopropyl) and measure effects on physical properties (e.g., melting points: 65–132°C in ) and bioactivity .
  • Computational modeling : Pair experimental SAR with DFT calculations (e.g., Gaussian09) to predict electronic effects (e.g., HOMO/LUMO energies) and binding affinities .

Q. How can researchers mitigate challenges in crystallizing this compound derivatives for X-ray studies?

Methodological Answer:

  • Solvent screening : Use vapor diffusion with polar/non-polar solvent pairs (e.g., methanol/dichloromethane) to induce slow nucleation. achieved crystals via ether/HCl gas precipitation .
  • Cocrystallization : Introduce coformers (e.g., succinic acid) to stabilize lattice interactions. For disordered regions, apply SHELXL’s PART/SUMP restraints during refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.